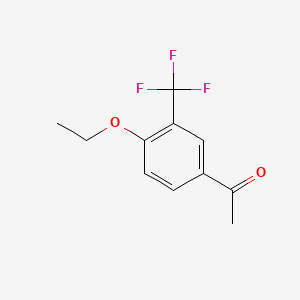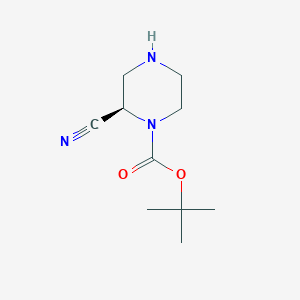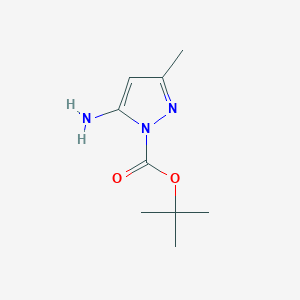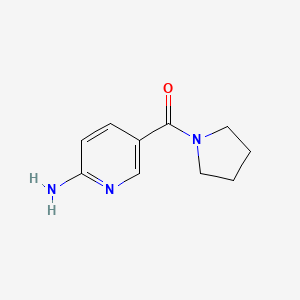
4'-Ethoxy-3'-(trifluoromethyl)acetophenone
Overview
Description
4’-Ethoxy-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C11H11F3O2. It is a derivative of acetophenone, characterized by the presence of an ethoxy group at the para position and a trifluoromethyl group at the meta position relative to the carbonyl group.
Mechanism of Action
Target of Action
It’s known that this compound is used in laboratory chemicals , suggesting it may interact with a variety of molecular targets depending on the specific experimental context.
Mode of Action
Related compounds have been reported to participate in asymmetric catalytic addition reactions . This suggests that 4’-Ethoxy-3’-(trifluoromethyl)acetophenone might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, as it may cause irritation . These precautions suggest that the compound’s action can be influenced by factors such as ventilation, personal protective equipment, and exposure routes.
Biochemical Analysis
Biochemical Properties
4’-Ethoxy-3’-(trifluoromethyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4’-Ethoxy-3’-(trifluoromethyl)acetophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4’-Ethoxy-3’-(trifluoromethyl)acetophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the binding of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone to certain enzymes can result in either inhibition or activation of their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 4’-Ethoxy-3’-(trifluoromethyl)acetophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and function after prolonged exposure to this compound .
Dosage Effects in Animal Models
The effects of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4’-Ethoxy-3’-(trifluoromethyl)acetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The localization and accumulation of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone can impact its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4’-Ethoxy-3’-(trifluoromethyl)acetophenone involves the reaction of 4-fluoro-3-trifluoromethyl-acetophenone with potassium ethanolate in ethanol. The reaction is typically carried out at room temperature and then heated to 60°C for 2 hours. The reaction mixture is then evaporated, and the product is extracted using diethyl ether and purified .
Reaction Conditions:
Reagents: 4-fluoro-3-trifluoromethyl-acetophenone, potassium ethanolate, ethanol
Temperature: 20-60°C
Time: 2 hours
Purification: Extraction with diethyl ether, washing with ice-water and brine, drying with magnesium sulfate, and evaporation.
Industrial Production Methods
Industrial production methods for 4’-Ethoxy-3’-(trifluoromethyl)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
4’-Ethoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethoxy group can lead to the formation of carboxylic acids or aldehydes.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents.
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in the presence of catalysts or under basic conditions.
Products: Substitution at the ethoxy or trifluoromethyl positions to form various derivatives.
Scientific Research Applications
4’-Ethoxy-3’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Employed in studies involving catalytic reactions and mechanisms.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry
Comparison with Similar Compounds
Similar Compounds
4’-Ethoxyacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group at the alpha position, leading to distinct reactivity compared to the meta-substituted 4’-Ethoxy-3’-(trifluoromethyl)acetophenone.
Uniqueness
4’-Ethoxy-3’-(trifluoromethyl)acetophenone is unique due to the combination of the ethoxy and trifluoromethyl groups, which impart specific electronic and steric effects.
Properties
IUPAC Name |
1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10-5-4-8(7(2)15)6-9(10)11(12,13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZFVILRICPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)


![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)
![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)


![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)




![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)
